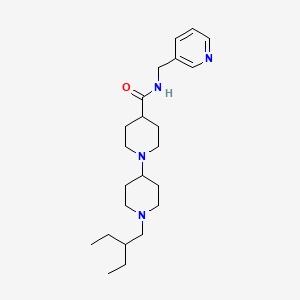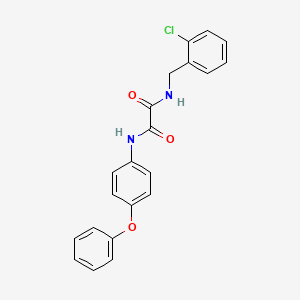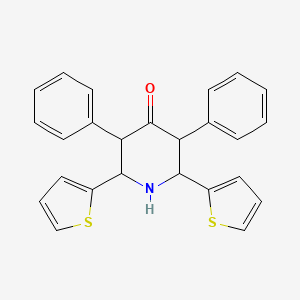
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as EBP, is a synthetic compound that has been extensively studied for its potential use in the field of neuroscience. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects on the central nervous system.
作用机制
The mechanism of action of 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding results in the modulation of various cellular processes such as calcium signaling, ion channel activity, and protein folding. 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has also been found to interact with various neurotransmitter receptors such as the NMDA receptor and the dopamine receptor.
Biochemical and Physiological Effects
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been found to have a wide range of biochemical and physiological effects on the central nervous system. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has also been found to have antidepressant and anxiolytic properties in animal models of depression and anxiety.
实验室实验的优点和局限性
The advantages of using 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments include its high affinity for the sigma-1 receptor, which makes it a potent and selective ligand for this receptor. 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for research purposes. The limitations of using 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments include its potential toxicity at high concentrations and the lack of information on its long-term effects.
未来方向
There are several future directions for research on 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to further investigate its mechanism of action and its interactions with other neurotransmitter receptors. Additionally, future research could focus on developing more potent and selective sigma-1 receptor ligands based on the structure of 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide.
In conclusion, 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a synthetic compound that has shown great potential as a therapeutic agent for various neurological disorders. Its high affinity for the sigma-1 receptor and its neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and its potential limitations.
合成方法
The synthesis of 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine with 2-ethylbutyl isocyanate and 3-pyridinemethanol. This reaction results in the formation of 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, which can be purified using various chromatographic techniques.
科学研究应用
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential use as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. 1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has also been found to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress and inflammation.
属性
IUPAC Name |
1-[1-(2-ethylbutyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O/c1-3-19(4-2)18-26-12-9-22(10-13-26)27-14-7-21(8-15-27)23(28)25-17-20-6-5-11-24-16-20/h5-6,11,16,19,21-22H,3-4,7-10,12-15,17-18H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHHGPMNKNAWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-ethylbutyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![3-{[(3-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5206261.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)



![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)